Differentiation by Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count Versus 3-Amino-1-tert-butylpiperidin-2-one
The target compound exhibits an XLogP3 of 0.6, which is 0.3 log units higher than that of its regioisomer 3-amino-1-tert-butylpiperidin-2-one (XLogP3 = 0.3) [1][2]. Furthermore, it possesses two hydrogen-bond donor sites (the lactam N-H and the secondary amine N-H), versus one for the comparator [1][2]. The increased lipophilicity coupled with an additional donor may translate into superior passive membrane permeability while retaining the ability to engage biological targets through bidentate hydrogen bonds.
| Evidence Dimension | Computed XLogP3 and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.6; H-Bond Donor Count = 2 |
| Comparator Or Baseline | 3-Amino-1-tert-butylpiperidin-2-one (CAS 1341932-08-8): XLogP3 = 0.3; H-Bond Donor Count = 1 |
| Quantified Difference | Δ XLogP3 = +0.3; Δ H-Bond Donor Count = +1 |
| Conditions | Values computed by PubChem using XLogP3 3.0 algorithm and Cactvs 3.4.8.18. |
Why This Matters
For users prioritizing permeability or target engagement, the higher lipophilicity and dual donor capacity directly influence the compound's ability to cross biological membranes and form specific interactions, making it a non-substitutable entity in lead optimization campaigns.
- [1] PubChem. 3-(Tert-butylamino)piperidin-2-one. Compound Summary CID 126853141. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097864-30-5 View Source
- [2] PubChem. 3-Amino-1-tert-butylpiperidin-2-one. Compound Summary CID 60042028. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1341932-08-8 View Source
